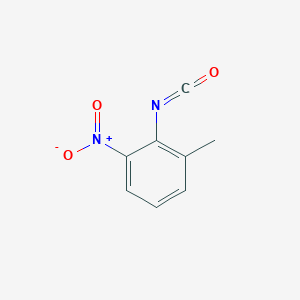

2-Methyl-6-nitrophenyl isocyanate

Description

Properties

IUPAC Name |

2-isocyanato-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYDOZQPANZDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393752 | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56327-78-7 | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Methyl 6 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions

The primary mode of reaction for 2-methyl-6-nitrophenyl isocyanate is nucleophilic addition. This class of reactions involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group. Common nucleophiles include amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbamic acids, respectively.

Urea (B33335) derivatives are a significant class of compounds often synthesized from isocyanates.

This compound readily reacts with primary and secondary amines to yield substituted ureas. wikipedia.org This reaction is a cornerstone of isocyanate chemistry, providing a direct route to a wide array of urea-based structures. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

Unsymmetrical ureas can be reliably generated through the condensation of an isocyanate with an amine. wikipedia.org This method is particularly useful for creating complex molecules with specific functionalities. For instance, this reaction is a key step in the synthesis of novel diaryl urea derivatives that are analogues of the kinase inhibitor sorafenib. asianpubs.org The process often involves preparing the isocyanate from the corresponding amine and then reacting it with another amine to form the final urea product. asianpubs.org

Reaction of this compound with a Primary Amine:

Formation of Urea Derivatives

Synthesis of Ureido-functionalized Compounds

The reactivity of isocyanates like this compound allows for the straightforward introduction of a ureido (-NH-CO-NH-) group into various molecules. This is particularly valuable in the synthesis of compounds with specific biological or material properties.

A versatile method for creating monosubstituted ureas involves a two-step process. bioorganic-chemistry.com Initially, an amine is reacted with 4-nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com The resulting product is then subjected to hydrogenolysis to yield the final urea. bioorganic-chemistry.com This approach has proven effective even with complex, water-soluble amines like aminoglycoside antibiotics, where direct reaction with an isocyanate might be less efficient. bioorganic-chemistry.com

General Synthesis of Ureido-functionalized Compounds:

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Amine, 4-nitrophenyl-N-benzylcarbamate | N-benzylurea derivative |

| 2 | Hydrogenolysis | Monosubstituted urea |

Formation of Carbamates

Carbamates (also known as urethanes) are another important class of compounds derived from isocyanates. They are formed through the reaction of isocyanates with alcohols. rsc.org This reaction is fundamental to the production of polyurethane polymers. The reaction of this compound with an alcohol (R-OH) results in the formation of a carbamate (B1207046) ester.

Beyond simple alcohols, this compound can react with a variety of compounds containing hydroxyl groups. This includes phenols and polyols. rsc.org The reaction with polyols, which are molecules with multiple hydroxyl groups, is the basis for the formation of polyurethane networks. The rate and outcome of these reactions can be influenced by catalysts. rsc.org For instance, in the absence of certain catalysts, the formation of the carbamate is the predominant reaction when the isocyanate and hydroxyl-containing compound are in equimolar amounts. rsc.org

The reaction of isocyanates with epoxides provides a pathway to synthesize oxazolidinones, a class of heterocyclic compounds with significant biological activity. nih.govrsc.org This [3+2] cycloaddition reaction is an atom-economical method for creating these five-membered rings. rsc.org Various catalysts, including chromium(III) salen complexes and tetraarylphosphonium salts, have been developed to facilitate this reaction under mild conditions, improving yields and selectivity. rsc.orgorganic-chemistry.org The reaction proceeds via the ring-opening of the epoxide, followed by the formation of the oxazolidinone structure. organic-chemistry.org

Dimerization and Oligomerization Reactions of this compound

The isocyanate functional group (-N=C=O) is inherently reactive and can undergo self-addition reactions to form dimers, trimers, and other oligomers. These reactions are influenced by catalysts, temperature, and the electronic and steric properties of the substituents on the phenyl ring.

Formation of Carbodiimides

Aryl isocyanates can dimerize to form carbodiimides with the elimination of carbon dioxide. This reaction is typically not spontaneous and requires a catalyst, such as a phosphine (B1218219) oxide, to proceed efficiently. The process involves the initial reaction of two isocyanate molecules followed by the expulsion of a stable CO2 molecule to yield the carbodiimide (B86325). wikipedia.org

The proposed pathway for this compound would result in the formation of bis(2-methyl-6-nitrophenyl)carbodiimide. The strong electron-withdrawing nature of the nitro group at the ortho position can influence the reaction rate.

Reaction Scheme: Carbodiimide Formation

2 x (this compound) --(Catalyst, Heat)--> Bis(2-methyl-6-nitrophenyl)carbodiimide + CO₂

Cyclodimerization and Cyclotrimerization Pathways

In addition to forming carbodiimides, isocyanates readily undergo cyclization reactions to form stable cyclic dimers and trimers. wikipedia.org

Cyclodimerization: Two molecules of this compound can react via a [2+2] cycloaddition to form a four-membered heterocyclic ring known as a uretdione (or uretidinedione). This reaction is often reversible and can be promoted by specific catalysts, such as tertiary amines or phosphines.

Cyclotrimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered ring structure called an isocyanurate. This trimerization is a common reaction for aryl isocyanates and is typically catalyzed by a wide range of bases, metal complexes, and other nucleophilic catalysts. wikipedia.org The resulting trimer possesses significant thermal stability.

The steric hindrance from the ortho-methyl group in this compound may affect the kinetics of these cyclization reactions compared to less substituted aryl isocyanates.

Electrophilic Aromatic Substitution Reactions on the Nitroaromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the isocyanate group (-NCO).

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position.

Isocyanate Group (-NCO): A deactivating group that also directs incoming electrophiles to the meta position.

The positions on the ring are numbered starting from the carbon bearing the isocyanate group as C1, the methyl-bearing carbon as C2, and so on, with the nitro group at C6. The available positions for substitution are C3, C4, and C5.

Position C4: This position is para to the methyl group and meta to the nitro group.

Position C5: This position is meta to the methyl group and meta to the isocyanate group.

Position C3: This position is ortho to the methyl group and meta to the isocyanate group.

Considering these influences, the C4 position is the most likely site for electrophilic attack. It is activated by the para-methyl group and not strongly deactivated by being ortho or para to a deactivating group. The C3 and C5 positions are less favored. For example, in a nitration reaction using nitric acid and sulfuric acid, the incoming nitronium ion (NO₂⁺) would preferentially add to the C4 position. masterorganicchemistry.comyoutube.com

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly modulated by the interplay of steric and electronic effects from its substituents.

Electronic Effects: The isocyanate group is a powerful electrophile. wikipedia.org The presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position greatly enhances the electrophilicity of the carbon atom in the isocyanate functional group. This is because the nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, which in turn makes the attached isocyanate carbon more electron-deficient and thus more susceptible to attack by nucleophiles like alcohols or amines. Research on substituted isocyanates has shown that the presence of a nitro group can reduce the activation energy for reactions like carbamate formation compared to unsubstituted phenyl isocyanate.

The combination of these effects makes this compound a unique reagent: its reactivity is electronically enhanced by the nitro group, while being sterically moderated by the adjacent methyl group.

Polymerization Chemistry Involving 2 Methyl 6 Nitrophenyl Isocyanate

Homo- and Copolymerization Processes

The isocyanate group of 2-Methyl-6-nitrophenyl isocyanate is the primary site for polymerization reactions. Depending on the reaction partners, various types of polymers can be synthesized.

Polyurethanes are a class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. The synthesis of polyurethanes from this compound involves its reaction with polyols, which are compounds containing multiple hydroxyl (-OH) groups. The isocyanate group reacts with the hydroxyl groups of the polyol in a polyaddition reaction to form the polyurethane polymer.

The general reaction for the formation of a polyurethane from an isocyanate and a diol is as follows:

O=C=N-R-N=C=O + HO-R'-OH → [-CO-NH-R-NH-CO-O-R'-O-]n

While specific studies detailing the synthesis of polyurethanes from this compound are not prevalent in the searched literature, its chemical nature as an aromatic isocyanate suggests its suitability for this type of polymerization. The properties of the resulting polyurethane would be influenced by the structure of the polyol used and the presence of the methyl and nitro substituents on the aromatic ring of the isocyanate.

Polyureas are polymers containing urea (B33335) linkages (-NH-CO-NH-) in their backbone. The synthesis of polyureas using this compound would proceed through its reaction with polyamines, which are compounds with multiple amine (-NH₂) groups. The isocyanate group readily reacts with the primary or secondary amine groups of the polyamine to form urea linkages.

The general reaction for the formation of a polyurea from an isocyanate and a diamine is as follows:

O=C=N-R-N=C=O + H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]n

Similar to polyurethanes, specific research detailing the synthesis of polyureas from this compound is not widely available in the searched results. However, the fundamental reactivity of the isocyanate group strongly indicates its capability to form polyureas.

Polyisocyanurates are thermosetting polymers characterized by the presence of isocyanurate rings, which are six-membered rings formed by the cyclotrimerization of three isocyanate groups. This trimerization reaction is typically catalyzed by specific catalysts, such as tertiary amines, carboxylates, and certain metal compounds. tue.nl The resulting polyisocyanurate foams are known for their excellent thermal stability and flame retardancy. tue.nl

While the trimerization of isocyanates is a well-established process, specific studies on the trimerization of this compound to form polyisocyanurates were not found in the conducted search. However, as an isocyanate, it has the potential to undergo this reaction in the presence of suitable catalysts.

Polycarbodiimides are polymers containing carbodiimide (B86325) linkages (-N=C=N-) in their structure. The synthesis of polycarbodiimides from isocyanates involves a condensation reaction where two isocyanate groups react to form a carbodiimide linkage with the elimination of a molecule of carbon dioxide. This reaction is typically catalyzed by phospholene oxides or other specific catalysts. mdpi.com

No specific information regarding the synthesis of polycarbodiimides from this compound was found in the search results. The general synthetic route from isocyanates suggests that it could potentially be used as a monomer for polycarbodiimide synthesis.

Polyoxazolidinones are a class of polymers that contain oxazolidinone rings in their backbone. One synthetic route to polyoxazolidinones involves the reaction of diisocyanates with diepoxides. The isocyanate group reacts with the epoxide ring to form the oxazolidinone structure. This reaction is often catalyzed by Lewis acids or bases. google.com

The searched literature did not provide specific examples of the use of this compound in the synthesis of polyoxazolidinones. However, based on the general reactivity of isocyanates with epoxides, it is a potential candidate for such polymerization reactions.

Functional Polymer Architectures

The structure of this compound offers possibilities for the creation of functional polymer architectures. The presence of the nitro group on the aromatic ring provides a handle for further chemical modification. For instance, the nitro group can be reduced to an amine group, which can then be used for subsequent reactions, such as grafting other polymer chains or introducing specific functional moieties. This could lead to the development of polymers with tailored properties, such as improved solubility, specific binding capabilities, or stimuli-responsive behavior.

While the concept of creating functional polymers from isocyanates is established, specific research on the development of functional polymer architectures derived from this compound was not identified in the conducted searches. The potential for such applications remains an area for further investigation.

Cross-Linked Polymer Networks

Cross-linked polymer networks, specifically polyurethanes, can be synthesized using this compound as a key monomer. The formation of these networks occurs through the reaction of the isocyanate group with polyols, which are compounds containing two or more hydroxyl (–OH) groups. wikipedia.org When this compound reacts with a diol, it forms linear polyurethane chains. However, when a polyol with a functionality greater than two (e.g., a triol) is used, or when there is an excess of the isocyanate, a three-dimensional cross-linked network is created. researchgate.net

The fundamental reaction is the formation of a urethane linkage, where the electrophilic carbon atom of the isocyanate group is attacked by the nucleophilic oxygen of a hydroxyl group. wikipedia.org The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the isocyanate carbon, making this compound highly reactive towards nucleophiles like alcohols. utwente.nl The resulting network structure provides the material with high thermal stability and mechanical strength. google.com The process generally involves mixing the isocyanate, polyol, and a catalyst, followed by curing at an elevated temperature to facilitate the formation of the cross-linked polyurethane elastomer or foam. google.com

Table 1: Example Formulation for a Cross-Linked Polyurethane Network

| Component | Type | Function | Molar Ratio (Example) |

| This compound | Isocyanate | Monomer / Cross-linker | 1.5 |

| Poly(tetramethylene glycol) | Diol (Polyol) | Soft Segment | 0.5 |

| Trimethylolpropane | Triol (Polyol) | Cross-linking Agent | 0.33 |

| Dibutyltin dilaurate (DBTDL) | Catalyst | Reaction Accelerator | <0.1% |

Linear Polymer Chains

Linear polymers of this compound, known as polyisocyanates or 1-nylons, can be synthesized through anionic polymerization. This method is distinct from the step-growth polymerization that forms polyurethanes. In anionic polymerization, an initiator (e.g., an organometallic compound like n-butyllithium or sodium cyanide) attacks an isocyanate monomer to create a propagating anionic center. utwente.nlkaust.edu.sa This anion then sequentially adds more isocyanate monomers to form a long, linear polymer chain.

Catalysis in Isocyanate Polymerization

Lewis Base Catalysis

Lewis base catalysts, most commonly tertiary amines like triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), operate through a nucleophilic activation mechanism. In the context of polyurethane formation, the Lewis base does not activate the isocyanate directly. Instead, it forms a complex with the alcohol, increasing the nucleophilicity of the hydroxyl group. acs.org This "activated" alcohol can then more readily attack the electrophilic carbon of the isocyanate group, accelerating the formation of the urethane linkage. This mechanism is particularly effective for the isocyanate-alcohol reaction. nih.gov Guanidine-based compounds have also been explored as effective latent catalysts for polyurethane synthesis. rsc.org

Table 2: Common Lewis Base Catalysts for Urethane Reactions

| Catalyst Name | Abbreviation | Type |

| Triethylamine | TEA | Tertiary Amine |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Bicyclic Amine |

| N,N-Dimethylcyclohexylamine | DMCHA | Tertiary Amine |

| 1,8-Diazabicycloundec-7-ene | DBU | Guanidine-type |

Metal Complex Catalysis

Metal-based catalysts are widely used in polyurethane production due to their high efficiency. mdpi.com Organometallic compounds, particularly those of tin, zirconium, and titanium, are effective catalysts. acs.orgacs.org Dibutyltin dilaurate (DBTDL) is a classic example that works through a Lewis acid mechanism. The general mechanism involves the coordination of both the isocyanate and the alcohol to the metal center. This coordination facilitates an "insertion" of the isocyanate into the metal-alkoxide bond formed with the alcohol, leading to the urethane product and regeneration of the catalyst.

Transition metal complexes have been extensively studied as catalysts for the polymerization of various monomers, including isocyanates. mdpi.com For instance, certain titanium (IV) and lanthanide complexes have been shown to be effective catalysts for the controlled polymerization of isocyanates. acs.orgacs.org These catalysts can offer advantages in terms of reaction control and the ability to produce polymers with specific architectures.

Table 3: Common Metal Complex Catalysts for Isocyanate Reactions

| Catalyst Name | Metal | Class |

| Dibutyltin dilaurate | Tin | Organotin Compound |

| Stannous octoate | Tin | Organotin Compound |

| Zirconium(IV) acetylacetonate | Zirconium | Metal Chelate |

| Titanium(IV) butoxide | Titanium | Metal Alkoxide |

Structure-Property Relationships in Isocyanate-Derived Polymers

The molecular structure of this compound is expected to impart specific properties to the polymers derived from it. The relationship between monomer structure and polymer properties is a fundamental concept in polymer science. nih.govrsc.org

The key structural features of this compound and their likely influence on polymer properties are:

Aromatic Ring: The rigid phenyl ring in the polymer backbone contributes to a higher glass transition temperature (Tg), improved thermal stability, and increased mechanical strength compared to polymers derived from aliphatic isocyanates. researchgate.net

Nitro Group: As a bulky and highly polar electron-withdrawing group, the nitro substituent has a profound effect. It increases intermolecular forces (dipole-dipole interactions) between polymer chains, which further enhances rigidity, hardness, and the glass transition temperature. The electron-withdrawing nature also increases the reactivity of the isocyanate monomer. utwente.nl

Methyl Group: The methyl group, positioned ortho to the isocyanate, introduces steric hindrance. This steric bulk can affect the kinetics of polymerization and may disrupt the packing of polymer chains, potentially influencing properties like crystallinity and solubility.

Polymers synthesized from this compound are predicted to be rigid, amorphous materials with high thermal stability and a high glass transition temperature due to the combination of the aromatic ring and the polar nitro group. These properties would make them suitable for applications requiring high-performance materials. In contrast, a polymer made from an aliphatic isocyanate would be more flexible and have a lower Tg. nih.govresearchgate.net

Table 4: Predicted Property Comparison of Polymers

| Property | Poly(this compound) | Poly(phenyl isocyanate) | Rationale for Difference |

| Glass Transition (Tg) | High | Moderate | The polar nitro group increases intermolecular forces and chain rigidity. |

| Thermal Stability | High | Moderate | The aromatic structure provides inherent stability, enhanced by the nitro group. |

| Solubility | Likely soluble in polar aprotic solvents | Soluble in various organic solvents | The high polarity from the nitro group will dictate solvent compatibility. |

| Rigidity / Modulus | Very High | High | The combination of the aromatic ring and strong dipole-dipole interactions from the nitro group leads to a very rigid polymer backbone. researchgate.net |

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation corresponding to these vibrational energies, one can identify the functional groups and gain insight into the molecular structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Methyl-6-nitrophenyl isocyanate is characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostic peak is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group, which typically appears in the range of 2240–2280 cm⁻¹. spectroscopyonline.com For this compound, it is observed around 2270 cm⁻¹. The presence of the nitro (–NO₂) group, a strong electron-withdrawing group, is confirmed by two distinct stretching vibrations: a strong asymmetric stretch and a symmetric stretch. Based on data from structurally similar nitrophenyl compounds, the asymmetric stretch is expected near 1569 cm⁻¹, with the symmetric stretch appearing at a lower frequency, around 1339 cm⁻¹. nih.gov

The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the phenyl ring, typically found in the 1450–1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl (–CH₃) group is also expected around 2944 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isocyanate (–N=C=O) | Asymmetric Stretch | ~2270 |

| Nitro (–NO₂) | Asymmetric Stretch | ~1569 nih.gov |

| Nitro (–NO₂) | Symmetric Stretch | ~1339 nih.gov |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (–CH₃) | Stretch | ~2944 nih.gov |

| Aromatic C=C | Ring Stretch | 1450–1600 |

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in molecular polarizability. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

The symmetric stretching vibration of the nitro (–NO₂) group, expected around 1339 cm⁻¹, often produces a strong and easily identifiable Raman signal. nih.gov Similarly, the "breathing" modes of the phenyl ring, where the ring expands and contracts symmetrically, are typically strong in the Raman spectrum. The isocyanate (–N=C=O) moiety also exhibits a symmetric stretching mode, which, along with the asymmetric stretch, helps to confirm its presence. nih.gov The mutually exclusive nature of certain vibrational modes in molecules with a center of symmetry does not strictly apply here; however, the relative intensities of the bands in IR and Raman spectra provide a more complete picture of the molecule's vibrational framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the entire molecular structure.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The molecule contains two distinct types of protons: those on the aromatic ring and those in the methyl group.

Due to the substitution pattern, the three protons on the phenyl ring are chemically distinct (H-3, H-4, H-5). Their signals are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, because of the deshielding effects of the aromatic ring current and the strongly electron-withdrawing nitro and isocyanate groups. The signals would likely appear as a complex pattern of doublets and triplets due to spin-spin coupling between adjacent protons.

The methyl (–CH₃) group protons are shielded relative to the aromatic protons and are expected to produce a singlet (as there are no adjacent protons) further upfield. In a related compound, 2-methylphenyl isocyanate, the methyl signal appears at approximately 2.27 ppm. chemicalbook.com The presence of the ortho-nitro group in the target molecule would likely shift this signal slightly downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-3, H-4, H-5) | 7.0 – 8.5 | Multiplet (dd, t) |

| Methyl (–CH₃) | ~2.3 – 2.5 | Singlet |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

The carbon of the isocyanate (–N=C=O) group is typically found in the 120–130 ppm range. The six aromatic carbons (C1–C6) will have distinct chemical shifts due to the different electronic effects of the substituents. The carbons directly bonded to the electron-withdrawing nitro (C6) and isocyanate (C1) groups are expected to be significantly deshielded and shifted downfield. The carbon bearing the methyl group (C2) will also be influenced. The remaining aromatic carbons (C3, C4, C5) will appear in the typical aromatic region of 120–150 ppm. The methyl (–CH₃) carbon is the most shielded and will appear at the highest field (lowest ppm value), generally between 15 and 25 ppm. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Methyl (–CH₃) | 15 – 25 |

| Aromatic (C1–C6) | 120 – 150 |

| Isocyanate (–N=C=O) | 120 – 130 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons: H-3 with H-4, and H-4 with H-5. This would confirm their sequence on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). princeton.edu An HSQC spectrum would show a cross-peak between the methyl proton signal and the methyl carbon signal. It would also show distinct cross-peaks for each aromatic proton and its corresponding carbon (H-3 to C-3, H-4 to C-4, and H-5 to C-5), allowing for the unambiguous assignment of the aromatic C-H pairs. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular puzzle. princeton.edu Key HMBC correlations for this compound would include:

A correlation from the methyl protons to the aromatic carbons C-1, C-2, and C-3, confirming the position of the methyl group at C-2.

Correlations from the aromatic protons to neighboring carbons, for example, from H-5 to C-1, C-3, and C-4.

A critical correlation from an aromatic proton, such as H-5, to the isocyanate carbon, confirming the position of the –NCO group at C-1.

Table 4: Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) | Structural Information Confirmed |

| –CH₃ | C-1, C-2, C-3 | Position of methyl group |

| H-3 | C-1, C-2, C-4, C-5 | Connectivity around the aromatic ring |

| H-5 | C-1, C-3, C-4, –N=C =O | Position of isocyanate group |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, enabling precise molecular weight determination and offering insights into its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the compound from other isomers or compounds with the same nominal mass.

For this compound, with the chemical formula C₈H₆N₂O₃, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental HRMS measurements, confirming the compound's identity.

Table 1: Theoretical Monoisotopic Mass of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆N₂O₃ |

| Monoisotopic Mass | 178.03784 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion of this compound can be induced to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of aromatic nitro compounds and isocyanates follows predictable pathways.

For this compound, the fragmentation is expected to be initiated by the loss of the highly reactive isocyanate group or the nitro group. Key expected fragmentation pathways include:

Loss of the Isocyanate Group: Cleavage of the C-NCO bond, leading to the loss of a neutral NCO radical (42 u), resulting in a 2-methyl-6-nitrophenyl cation.

Loss of Nitric Oxide (NO): A common fragmentation for aromatic nitro compounds is the loss of a neutral NO radical (30 u) from the molecular ion. nih.govyoutube.com

Loss of Nitrogen Dioxide (NO₂): The entire nitro group can be lost as a neutral NO₂ radical (46 u), leaving a 2-methylphenylisocyanate cation. youtube.com

Decarbonylation: The isocyanate group itself can fragment, often involving the loss of carbon monoxide (CO, 28 u).

These primary fragment ions can undergo further fragmentation, such as the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN), leading to a complex but interpretable mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 178 | [C₈H₆N₂O₃]⁺˙ (Molecular Ion) | - |

| 148 | [C₈H₆N₂O₂]⁺˙ | NO (30 u) |

| 132 | [C₇H₆NO]⁺ | NO₂ (46 u) |

| 136 | [C₇H₆NO₂]⁺ | NCO (42 u) |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides connectivity and formula, X-ray crystallography yields the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted with high confidence by examining the crystallographic data of closely related analogs, such as 4-Nitrophenyl isocyanate. derpharmachemica.com

The crystal structure of 4-Nitrophenyl isocyanate reveals a monoclinic crystal system with the space group P2₁/n. derpharmachemica.com It is anticipated that this compound would adopt a similar packing arrangement, influenced by intermolecular interactions. The planar phenyl ring, the nitro group, and the isocyanate group will dominate the molecular conformation. The presence of the ortho-methyl group will induce some steric strain, likely causing a slight torsion angle between the plane of the phenyl ring and the nitro and isocyanate functional groups.

The crystal packing is expected to be stabilized by weak intermolecular hydrogen bonds, likely of the C—H···O type, involving the aromatic protons and the oxygen atoms of the nitro and isocyanate groups. derpharmachemica.com

Table 3: Crystallographic Data for the Analogous Compound 4-Nitrophenyl isocyanate derpharmachemica.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7123 |

| b (Å) | 13.120 |

| c (Å) | 15.041 |

| β (°) | 93.648 |

This data for 4-Nitrophenyl isocyanate serves as a model for the anticipated crystal structure of this compound.

Computational and Theoretical Studies on 2 Methyl 6 Nitrophenyl Isocyanate

Quantum Chemical Calculations: Probing the Digital Molecule

Quantum chemical calculations provide a foundational understanding of a molecule's behavior by solving the Schrödinger equation, albeit with approximations. These methods are instrumental in predicting molecular geometries, electronic structures, and other key properties before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is particularly well-suited for determining the electronic structure and optimizing the geometry of molecules like 2-Methyl-6-nitrophenyl isocyanate.

In a typical DFT study, the initial step involves the geometry optimization of the molecule. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the phenyl ring and its substituents. The presence of the methyl and nitro groups ortho to the isocyanate group introduces steric and electronic complexities that can be effectively modeled using DFT.

The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This includes the electron density, which indicates regions of high and low electron concentration, providing insights into the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic landscape of the phenyl ring.

Computationally derived estimates for the optimized geometry of this compound using DFT are presented in the interactive table below.

Interactive Table 1: Computationally Derived Geometric Parameters for this compound (DFT/B3LYP/6-311G)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(ring) | C(ring) | - | - | ~1.39 - 1.41 |

| Bond Length | C(ring) | N(isocyanate) | - | - | ~1.40 |

| Bond Length | N(isocyanate) | C(isocyanate) | - | - | ~1.20 |

| Bond Length | C(isocyanate) | O(isocyanate) | - | - | ~1.17 |

| Bond Length | C(ring) | C(methyl) | - | - | ~1.51 |

| Bond Length | C(ring) | N(nitro) | - | - | ~1.48 |

| Bond Angle | C(ring) | N(isocyanate) | C(isocyanate) | - | ~128 |

| Bond Angle | N(isocyanate) | C(isocyanate) | O(isocyanate) | - | ~178 |

| Dihedral Angle | C(ring) | C(ring) | N(isocyanate) | C(isocyanate) | ~45-55 |

Note: These values are illustrative and would be precisely determined in a specific computational study.

Ab initio Methods for Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for probing electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for understanding the electronic behavior of this compound.

These methods are particularly useful for calculating fundamental electronic properties such as ionization potential and electron affinity. For instance, a study on the positional isomer, 2-Methyl-3-nitrophenyl isocyanate, utilized the RHF/6-311G* level of theory to compute its electronic energy and optimized geometry, showcasing the applicability of ab initio techniques to this class of compounds.

Basis Set Selection and Functional Comparison (e.g., B3LYP, CAM-B3LYP)

The accuracy of both DFT and ab initio calculations is heavily dependent on the choice of the basis set and, in the case of DFT, the functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311G* or cc-pVTZ, provide more flexibility in describing the spatial distribution of electrons and generally yield more accurate results, albeit at a higher computational cost.

The choice of the DFT functional is also critical. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy for a variety of systems. For studying properties like electronic transitions, long-range corrected functionals such as CAM-B3LYP are often preferred as they can more accurately describe charge-transfer excitations. A comparative study of different functionals would be essential to validate the computational results for this compound.

Molecular Orbital Analysis: Visualizing Electron Behavior

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the behavior of individual electrons.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the isocyanate group, while the LUMO is likely to be centered on the nitro group due to its strong electron-withdrawing nature. The HOMO-LUMO gap would provide insight into the electronic transitions that can occur upon absorption of light.

Computationally derived estimates for the frontier molecular orbital energies of this compound are presented in the interactive table below.

Interactive Table 2: Computationally Derived Frontier Molecular Orbital Properties for this compound (DFT/B3LYP/6-311G)*

| Property | Value (eV) |

| HOMO Energy | ~ -7.5 to -8.5 |

| LUMO Energy | ~ -2.0 to -3.0 |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 |

Note: These values are illustrative and would be precisely determined in a specific computational study.

Mulliken and Natural Population Analysis (NPA) Charges

Mulliken and Natural Population Analysis (NPA) are two methods used to calculate the partial atomic charges on each atom in a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the electrostatic potential of the molecule and identifying reactive sites.

In this compound, the nitrogen and oxygen atoms of the nitro and isocyanate groups are expected to carry significant negative charges, while the carbon atom of the isocyanate group and the carbon atoms attached to the nitro and isocyanate groups are expected to have positive charges. This charge distribution highlights the electrophilic nature of the isocyanate carbon, making it susceptible to nucleophilic attack, a key aspect of its reactivity.

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational analysis is a powerful tool for understanding the molecular dynamics of this compound. By employing quantum chemical calculations, it is possible to predict the vibrational frequencies and assign them to specific motions of the atoms within the molecule. This theoretical approach complements experimental spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.

For molecules of similar complexity, such as the isomers 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, density functional theory (DFT) calculations, particularly using the B3LYP functional with a 6-311G* basis set, have proven effective in providing reliable vibrational data. nih.gov These calculations yield a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration.

Normal Coordinate Analysis

Normal coordinate analysis is a fundamental component of vibrational spectroscopy that decomposes the complex vibrational motions of a molecule into a set of independent vibrational modes, known as normal modes. Each normal mode has a characteristic frequency and displacement pattern of the atoms.

For this compound, the vibrational modes can be broadly categorized into several groups:

Isocyanate Group (-NCO) Vibrations: The most characteristic vibration of the isocyanate group is the strong, asymmetric stretching mode, typically observed in the 2200-2300 cm⁻¹ region of the infrared spectrum. nih.gov The symmetric stretching and bending modes occur at lower frequencies.

Nitro Group (-NO₂) Vibrations: The nitro group exhibits symmetric and asymmetric stretching vibrations. In related nitrophenyl isocyanates, the asymmetric stretching mode is found at higher frequencies (around 1569 cm⁻¹) compared to the symmetric mode (around 1339 cm⁻¹). nih.gov The planarity of the nitro group with the phenyl ring can influence these frequencies.

Methyl Group (-CH₃) Vibrations: The methyl group has characteristic symmetric and asymmetric stretching and bending modes. Phenyl ring strain caused by bulky substituents can shift the symmetric stretching mode to higher frequencies, around 2920-2944 cm⁻¹. nih.gov

Phenyl Ring Vibrations: The aromatic ring has a complex set of stretching, in-plane bending, and out-of-plane bending vibrations.

The calculated vibrational frequencies from DFT methods are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational technique used to provide a quantitative assignment of vibrational bands to the internal coordinates of a molecule. It helps in understanding the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This is crucial for an unambiguous assignment of the vibrational spectrum, especially for complex molecules where vibrational modes can be highly coupled.

Conformational Analysis and Potential Energy Surface (PES) Scanning

The presence of rotatable bonds in this compound, specifically the C-N bond of the isocyanate group and the C-N bond of the nitro group, gives rise to different possible spatial arrangements or conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

For related isomers like 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, computational studies have identified two stable conformers, typically labeled as cis and trans. nih.gov These labels refer to the relative orientation of the isocyanate group with respect to the other substituents on the phenyl ring. The energy difference between these conformers is generally small, suggesting that multiple conformations may coexist at room temperature. For 2-methyl-3-nitrophenyl isocyanate, the trans conformer is calculated to be more stable than the cis conformer by 3.954 kJ/mol. nih.gov Conversely, for 4-methyl-2-nitrophenyl isocyanate, the cis conformer is lower in energy by 10.230 kJ/mol. nih.gov This highlights the significant influence of the substituent positions on conformational stability.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometrical parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com By systematically changing these parameters and optimizing the remaining geometry at each step, a PES scan can map out the energy landscape, locating energy minima (stable conformers) and transition states between them. For this compound, a PES scan of the dihedral angle defining the rotation of the isocyanate group relative to the phenyl ring would be instrumental in identifying the stable cis and trans conformers and the energy barrier to their interconversion.

Spectroscopic Property Prediction and Comparison with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

Infrared (IR) Spectroscopy: As discussed in the vibrational analysis section, DFT calculations can predict the IR spectrum of this compound. The most prominent feature in the predicted IR spectrum would be the intense absorption band of the isocyanate group's asymmetric stretch between 2200 and 2300 cm⁻¹. nih.gov Other significant bands would correspond to the nitro group stretches, C-H stretches, and phenyl ring vibrations. The comparison of the calculated and experimental IR spectra for related nitrophenyl isocyanates has shown good agreement, aiding in the detailed assignment of the experimental spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. While experimental NMR data for this compound is not widely published, computational predictions for similar aromatic compounds have been successful in reproducing experimental trends. The predicted chemical shifts would be influenced by the electron-withdrawing nature of the nitro and isocyanate groups and the electron-donating effect of the methyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, characteristic of aromatic nitro compounds. The exact position and intensity of these absorptions would depend on the electronic structure and the specific transitions involved.

Below are illustrative tables of predicted spectroscopic data based on computational studies of closely related nitrophenyl isocyanate isomers.

Table 1: Predicted Vibrational Frequencies for a Representative Nitrophenyl Isocyanate Isomer

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=O Asymmetric Stretch | ~2282 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Methyl) | ~2944 |

| NO₂ Asymmetric Stretch | ~1569 |

| NO₂ Symmetric Stretch | ~1339 |

| C=C Stretch (Aromatic) | ~1600-1400 |

Note: These are representative values from studies on related isomers and may differ slightly for this compound. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (ortho to NO₂) | ~7.8-8.2 |

| Aromatic H (meta to NO₂) | ~7.4-7.6 |

| Aromatic H (para to NO₂) | ~7.5-7.7 |

| Methyl H | ~2.3-2.6 |

Note: These are estimated ranges based on general principles and data for similar compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NCO | ~130-135 |

| C-NO₂ | ~145-150 |

| C-CH₃ | ~135-140 |

| Other Aromatic C | ~120-130 |

| Methyl C | ~15-20 |

Note: These are estimated ranges based on general principles and data for similar compounds.

Advanced Applications and Emerging Research Directions

Role as an Intermediate in Complex Organic Molecule Synthesis

The isocyanate functional group is a versatile building block in organic synthesis, readily reacting with nucleophiles such as alcohols, amines, and thiols. This reactivity is the foundation for its potential use as an intermediate in the synthesis of more complex molecules, including pharmaceutical intermediates and advanced chemical building blocks.

Synthesis of Pharmaceutical Intermediates

Although direct examples of 2-Methyl-6-nitrophenyl isocyanate in the synthesis of pharmaceutical intermediates are not extensively documented, the core structure is relevant. Nitrophenyl groups are present in various pharmacologically active compounds, and the isocyanate moiety provides a convenient handle for introducing urea (B33335), urethane (B1682113), or thiocarbamate linkages. These linkages are common in drug molecules, contributing to their biological activity and pharmacokinetic properties. The steric hindrance provided by the ortho-methyl group and the electronic effects of the nitro group could be strategically utilized to direct reactions and influence the conformation of the final molecule, a critical aspect in drug design.

Precursor for Advanced Chemical Building Blocks

Beyond pharmaceuticals, this compound can serve as a precursor for a variety of advanced chemical building blocks. The nitro group can be reduced to an amine, which can then participate in a wide range of further chemical transformations. This allows for the creation of bifunctional molecules where the original isocyanate-derived linkage and the newly formed amino group can be used for subsequent synthetic steps. This step-wise functionalization is a key strategy in the construction of complex molecular architectures.

Material Science Applications

The reactivity of the isocyanate group makes it a prime candidate for the development of novel polymers and smart materials. By incorporating this compound into a polymer backbone or as a pendant group, materials with unique properties can be engineered.

Development of Functional Polymeric Materials

Isocyanates are fundamental monomers in the production of polyurethanes. By reacting this compound with a suitable polyol, a polyurethane containing the nitrophenyl moiety could be synthesized. The presence of the nitro group can enhance the polymer's thermal stability, alter its solubility, and provide sites for further chemical modification. Such functional polymers could find applications in coatings, adhesives, and specialty elastomers where specific performance characteristics are required.

Smart Materials and Responsive Polymers

The nitroaromatic group within a polymer structure opens the door to creating "smart" materials that respond to external stimuli. For instance, the nitro group can be sensitive to changes in pH or redox potential. This could lead to the development of responsive polymers that change their shape, solubility, or optical properties in response to specific environmental cues. Such materials are of great interest for applications in sensors, drug delivery systems, and self-healing materials.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound suggest its potential utility in this field. The aromatic ring can participate in π-π stacking interactions, while the nitro and isocyanate-derived groups can act as hydrogen bond acceptors. These interactions are crucial for the self-assembly of molecules into larger, organized structures and for the selective recognition of other molecules, a process known as molecular recognition. Derivatives of this compound could be designed to act as hosts in host-guest complexes, selectively binding to specific guest molecules.

Design of Receptors for Anion Binding and Sensing

The unique electronic properties of this compound make it a valuable building block for the design of sophisticated receptors for anion binding and sensing. The isocyanate group provides a reactive handle for the introduction of urea or thiourea functionalities, which are well-known for their ability to form strong hydrogen bonds with anions. The presence of the electron-withdrawing nitro group on the phenyl ring significantly enhances the acidity of the N-H protons in the resulting urea derivatives, thereby increasing their affinity for anions.

While direct studies on this compound-derived receptors are limited, extensive research on related nitrophenyl-containing ureas and thioureas provides a strong basis for predicting their behavior. For instance, receptors incorporating the p-nitrophenyl group have demonstrated remarkable efficacy in binding and sensing anions such as fluoride, acetate, and dihydrogen phosphate. The nitro group's ability to signal the binding event through colorimetric or fluorescent changes is a key feature of these sensors.

In the case of this compound, the ortho-positioning of the methyl and nitro groups introduces steric and electronic effects that can be exploited to achieve high selectivity for specific anions. The methyl group, while electron-donating, can create a pre-organized binding pocket that favors anions of a particular size and geometry. This steric influence, combined with the electronic activation provided by the nitro group, can lead to receptors with tailored anion recognition properties.

Table 1: Comparison of Anion Binding Affinities of Related Urea-Based Receptors

| Receptor Precursor | Anion | Association Constant (K_a, M⁻¹) | Sensing Mechanism |

| p-Nitrophenyl isocyanate | Fluoride | High | Colorimetric |

| p-Nitrophenyl isocyanate | Acetate | Moderate | Colorimetric |

| 3,5-Bis(trifluoromethyl)phenyl isocyanate | Dihydrogen phosphate | High | Electrochemical |

| 2-Nitrophenyl isocyanate | Chloride | Low | UV-Vis |

Note: The data in this table is illustrative and based on findings for structurally related compounds to infer the potential of this compound derivatives.

Self-Assembly of Isocyanate-Derived Systems

The isocyanate functional group is a versatile platform for the construction of self-assembling molecular systems. Upon reaction with primary amines or alcohols, this compound can be converted into urea or urethane derivatives, respectively. These derivatives possess hydrogen bonding donor and acceptor sites that can drive their spontaneous organization into well-defined supramolecular structures.

The self-assembly of urea derivatives, in particular, has been extensively studied. The strong and directional N-H···O=C hydrogen bonds lead to the formation of one-dimensional tapes or ribbons, which can further assemble into higher-order structures such as fibers, gels, and liquid crystals. The presence of the 2-methyl and 6-nitro substituents on the phenyl ring of the isocyanate precursor would be expected to significantly influence the packing and morphology of the resulting self-assembled structures.

The steric bulk of the methyl group might frustrate close packing, potentially leading to the formation of more complex, non-centrosymmetric assemblies. The nitro group, with its strong dipole moment, can participate in dipole-dipole interactions, further directing the self-assembly process. These combined effects could give rise to materials with interesting chiroptical or nonlinear optical properties. While specific studies on the self-assembly of derivatives of this compound are not widely reported, the general principles governing urea-based self-assembly suggest a rich potential for the creation of novel functional materials.

Green Chemistry Approaches to Isocyanate Synthesis and Utilization

Traditional methods for the synthesis of isocyanates often involve the use of highly toxic and hazardous reagents, most notably phosgene (B1210022). The development of environmentally benign synthetic pathways is therefore a critical area of research in green chemistry.

Environmentally Benign Synthetic Pathways

Several phosgene-free routes to isocyanates have been developed, which could be adapted for the synthesis of this compound. These methods aim to replace hazardous reagents with safer alternatives and reduce the generation of toxic waste.

One promising approach is the reductive carbonylation of nitro compounds . acs.orgnih.gov This method involves the direct reaction of the corresponding nitroarene with carbon monoxide in the presence of a catalyst to yield the isocyanate. acs.orgnih.gov For the synthesis of this compound, this would involve the direct conversion of 2,6-dinitrotoluene.

Another green alternative is the thermal decomposition of carbamates . acs.orgnih.gov Carbamates can be synthesized from amines, alcohols, and carbon dioxide, a renewable and non-toxic C1 source. The subsequent thermal cleavage of the carbamate (B1207046) yields the desired isocyanate and an alcohol, which can be recycled. This two-step process avoids the use of phosgene entirely. acs.orgnih.gov

The Curtius rearrangement of acyl azides offers another phosgene-free pathway. libretexts.org This reaction proceeds through a nitrene intermediate to form the isocyanate. While this method can be effective, the use of azides requires careful handling due to their potential explosive nature.

Table 2: Comparison of Synthetic Pathways for Isocyanates

| Pathway | Reagents | Advantages | Disadvantages |

| Phosgenation | Amine, Phosgene | High yield, well-established | Highly toxic phosgene, corrosive HCl byproduct |

| Reductive Carbonylation | Nitro Compound, CO | Phosgene-free, direct | High pressure, catalyst required |

| Carbamate Decomposition | Amine, Alcohol, CO₂, Heat | Phosgene-free, CO₂ utilization | Two-step process, high temperatures |

| Curtius Rearrangement | Carboxylic Acid → Acyl Azide | Phosgene-free | Potentially explosive azide intermediate |

Catalytic Processes for Reduced Waste

The implementation of catalytic processes is a cornerstone of green chemistry, aiming to improve reaction efficiency and minimize waste generation. In the context of isocyanate synthesis, catalysis plays a crucial role in the development of environmentally friendly methods.

In the reductive carbonylation of nitroaromatics , transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are essential for achieving high yields and selectivities. acs.orgnih.gov The development of heterogeneous catalysts is particularly desirable as they can be easily separated from the reaction mixture and reused, reducing catalyst waste and product contamination.

For the thermal decomposition of carbamates , various catalysts, including metal oxides and salts, have been shown to lower the required decomposition temperature, thereby reducing energy consumption and the formation of byproducts. researchgate.net Research is ongoing to develop highly active and selective catalysts that can operate under milder conditions.

Furthermore, catalytic approaches are being explored for the direct synthesis of isocyanates from amines and carbon dioxide, bypassing the need for a separate carbamate formation step. While still in the early stages of development, these methods hold significant promise for a truly green and sustainable production of isocyanates like this compound. The use of efficient catalytic systems is key to minimizing the environmental footprint of isocyanate production and utilization.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Methyl-6-nitrophenyl isocyanate, and how are reaction efficiencies quantified?

- Methodological Answer : Synthesis typically involves nitration of methyl-substituted phenyl precursors followed by isocyanate functionalization. Reaction efficiency is quantified using indirect gas chromatography (GC) methods, where excess n-dibutylamine (n-DBA) reacts with residual isocyanate. Unreacted n-DBA is analyzed via GC with an internal standard, enabling precise quantification without requiring volatile isocyanate derivatives . Gravimetric analysis can also track solids content during solvent-suppressed curing processes .

Q. How is the purity of this compound assessed using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Fourier-transform infrared spectroscopy (FTIR) : Monitors the N=C=O stretching band (~2270 cm⁻¹) to track isocyanate conversion in real-time .

- High-performance liquid chromatography (HPLC) : Separates and quantifies impurities or byproducts, with a reporting limit as low as 0.02 µg for isocyanates .

- Dynamic mechanical analysis (DMA) : Estimates glass transition temperature (Tg) to correlate with crosslinking efficiency and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation (S22) or dermal contact (S26/S36) .

- Avoid solvents or conditions that promote hydrolysis (e.g., moisture), as isocyanates react exothermically with water.

- Store under inert gas (N₂/Ar) to minimize degradation .

Advanced Research Questions

Q. How can microreactor systems improve the study of reaction kinetics between this compound and alcohols?

- Methodological Answer : Microreactors enable precise control of temperature, solvent ratios, and reagent concentrations. For example, THF–alcohol mixtures in microreactors yield activation energies (30–48 kJ mol⁻¹ for primary alcohols) with ±5% precision. This approach isolates solvent polarity effects and minimizes side reactions, critical for optimizing urethane synthesis .

Q. What computational methods are used to predict the spectral properties of nitro-substituted phenyl isocyanates, and how do they compare with experimental data?

- Methodological Answer :

- MP2/CCSD(T) : Accurately predicts rotational constants and infrared spectra for isocyanates, validated against microwave and electron diffraction data. For example, B3LYP fails to match experimental rotation constants, highlighting the need for higher-level theory .

- Density functional theory (DFT) : Models combustion pathways and auto-ignition temperatures (e.g., 300–350°C for methyl isocyanate), aligning with ASTM E659-78 test results .

Q. How do solvent polarity and temperature influence the reaction pathways of this compound in urethane formation?

- Methodological Answer : Polar solvents (e.g., DMF) stabilize transition states, reducing activation energy by ~10 kJ mol⁻¹ compared to non-polar solvents. At elevated temperatures (>80°C), competing allophanate formation occurs, detectable via FTIR or GC-MS. Kinetic studies require coupled DMA and gravimetric analysis to deconvolute these effects .

Q. What strategies resolve contradictions between FTIR and DMA data in tracking isocyanate conversion during polymerization?

- Methodological Answer : Discrepancies arise from incomplete curing or solvent retention. Use the Kelley-Bueche equation to model Tg evolution against conversion data. If FTIR indicates >90% conversion but DMA shows low Tg, residual solvent or unreacted monomers are likely. Solvent-evaporation-suppressed experiments (e.g., using sealed reactors) improve correlation .

Q. How does the nitro group in this compound affect its combustion mechanism compared to non-nitrated analogs?

- Methodological Answer : The nitro group introduces additional decomposition pathways, such as NO₂ release during pyrolysis. Combustion simulations (130+ reaction mechanisms) show increased CO and NOx yields compared to methyl isocyanate. Sensitivity analysis identifies key reactions (e.g., H-abstraction from the methyl group) for flame inhibition studies .

Q. What are the limitations of indirect GC methods for quantifying residual isocyanates in complex reaction mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.